molecular formula C10H10N2O5 B1393710 N-(4-acetyl-2-nitrophenyl)glycine CAS No. 4662-68-4

N-(4-acetyl-2-nitrophenyl)glycine

Cat. No.: B1393710
CAS No.: 4662-68-4
M. Wt: 238.2 g/mol
InChI Key: KRXLTFNZRIFBMV-UHFFFAOYSA-N
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Description

Significance of N-Substituted Glycine (B1666218) Derivatives in Contemporary Organic and Medicinal Chemistry Research

N-substituted glycine derivatives are a cornerstone in the field of medicinal chemistry and organic synthesis. Glycine, being the only achiral amino acid, provides a flexible scaffold that can be readily modified at the nitrogen atom to create a diverse array of molecules with tailored properties. These derivatives are integral to the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but often have improved stability and bioavailability. nih.gov

In medicinal chemistry, the introduction of various substituents on the glycine nitrogen allows for the modulation of pharmacological activity. For instance, N-substituted glycine derivatives have been explored for their potential as anti-inflammatory agents. nih.gov The design of these molecules often aims to enhance their interaction with biological targets, such as enzymes or receptors. nih.gov Furthermore, these derivatives serve as crucial building blocks in the synthesis of complex heterocyclic compounds, which are a major class of pharmaceuticals.

Overview of Nitroaromatic and Acetyl-Containing Glycine Compounds as Chemical Entities

The presence of both a nitroaromatic system and an acetyl group on the N-phenyl ring of N-(4-acetyl-2-nitrophenyl)glycine imparts specific chemical characteristics that are significant in synthetic chemistry.

Nitroaromatic Compounds: Nitroaromatic compounds are organic molecules containing one or more nitro (-NO₂) groups attached to an aromatic ring. The nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring. This property makes the ring susceptible to nucleophilic aromatic substitution reactions. In the context of drug discovery, nitroaromatic compounds have been utilized in the development of various therapeutic agents, including antimicrobial and anticancer drugs. nih.govnih.gov The nitro group can also be readily reduced to an amino group, providing a versatile handle for further chemical transformations, such as the construction of heterocyclic rings like quinoxalines. nih.gov

Acetyl-Containing Compounds: The acetyl group (-COCH₃) is a common functional group in organic chemistry. Its presence in a molecule can influence its solubility, polarity, and reactivity. In the context of N-phenylglycine derivatives, the acetyl group can serve as a reactive site for further chemical modifications. For example, the acetyl group on the phenyl ring can undergo condensation reactions to form larger, more complex structures. Research on related compounds, such as N-(4-acetylphenyl)glycine, has shown that the acetyl group can be a key site for derivatization to create novel compounds with potential anti-inflammatory properties. nih.gov

Properties

IUPAC Name

2-(4-acetyl-2-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6(13)7-2-3-8(11-5-10(14)15)9(4-7)12(16)17/h2-4,11H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXLTFNZRIFBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization of N 4 Acetyl 2 Nitrophenyl Glycine and Its Chemical Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For N-(4-acetyl-2-nitrophenyl)glycine, both ¹H and ¹³C NMR would provide crucial information about the number and connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic region would be particularly informative due to the substitution pattern on the benzene (B151609) ring. The electron-withdrawing nature of the nitro (NO₂) and acetyl (COCH₃) groups, along with the electron-donating effect of the amino group (-NH-), would significantly influence the chemical shifts of the aromatic protons.

The expected signals are:

Aromatic Protons: The three protons on the phenyl ring would appear as distinct signals. The proton ortho to the nitro group is expected to be the most deshielded.

Methylene (B1212753) Protons (-CH₂-): The two protons of the glycine (B1666218) methylene group would likely appear as a doublet due to coupling with the adjacent N-H proton.

Amine Proton (-NH-): This proton would likely appear as a triplet, coupling with the adjacent methylene protons. Its chemical shift can be variable and is often broad.

Acetyl Protons (-COCH₃): The three equivalent protons of the methyl group would appear as a sharp singlet.

Carboxylic Acid Proton (-COOH): This proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, and its visibility can depend on the solvent used.

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic (H ortho to NO₂)~8.0 - 8.5Doublet (d)
Aromatic (H ortho to Acetyl)~7.8 - 8.2Doublet of doublets (dd)
Aromatic (H meta to NO₂)~7.0 - 7.5Doublet (d)
Amine (-NH-)Variable, ~5.0 - 9.0Triplet (t)
Methylene (-CH₂-)~4.0 - 4.5Doublet (d)
Acetyl (-COCH₃)~2.5 - 2.7Singlet (s)
Carboxylic Acid (-COOH)>10Singlet (s, broad)

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal.

The expected signals for the ten carbon atoms are:

Carbonyl Carbons: The acetyl and carboxylic acid carbonyl carbons would appear far downfield.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the substitution pattern. The carbons attached to the nitro and amino groups (C-NO₂ and C-NH) would be significantly affected.

Methylene Carbon (-CH₂-): The glycine methylene carbon would appear in the aliphatic region.

Acetyl Methyl Carbon (-CH₃): The methyl carbon of the acetyl group would appear at the most upfield position.

Carbon Type Expected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~170 - 175
Acetyl (C=O)~195 - 200
Aromatic (C-NO₂)~145 - 150
Aromatic (C-NH)~140 - 145
Aromatic (C-H)~115 - 135
Aromatic (C-COCH₃)~130 - 140
Methylene (-CH₂-)~45 - 50
Acetyl Methyl (-CH₃)~25 - 30

Note: These are estimated values based on analogous structures.

Advanced 2D NMR Techniques for Structural Elucidation

For unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the -NH proton and the -CH₂- protons, confirming their connectivity. It would also help in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal, and the methylene proton signal to the methylene carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Carboxylic AcidC=O stretch1700-1725
AmineN-H stretch3300-3500
Nitro GroupAsymmetric NO₂ stretch1500-1550
Nitro GroupSymmetric NO₂ stretch1335-1385
Acetyl GroupC=O stretch1680-1700
Aromatic RingC=C stretches1450-1600
Aromatic RingC-H bends (out-of-plane)750-900

The presence of a broad O-H stretch from the carboxylic acid, a sharp N-H stretch, two distinct C=O stretches (one for the acid and one for the ketone), and strong absorptions for the nitro group would be key identifiers in the IR spectrum. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. The molecular formula of this compound is C₁₀H₁₀N₂O₅, giving it a molecular weight of approximately 238.20 g/mol .

In an MS experiment (e.g., using Electron Ionization, EI), the molecular ion peak (M⁺) would be expected at m/z 238. Subsequent fragmentation would likely involve the loss of stable neutral molecules or radicals.

Predicted Fragmentation Pattern:

Loss of the glycine side chain: A common fragmentation pathway would be the cleavage of the bond between the nitrogen and the aromatic ring, or the loss of the entire glycine moiety (-CH₂COOH, 75 Da).

Loss of the acetyl group: Fragmentation could occur with the loss of the acetyl radical (•COCH₃, 43 Da) or ketene (B1206846) (CH₂=C=O, 42 Da).

Loss of the nitro group: Loss of •NO₂ (46 Da) is a characteristic fragmentation for nitroaromatic compounds.

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group is another plausible fragmentation step.

Observing the molecular ion peak at m/z 238 and a fragmentation pattern consistent with these losses would provide strong evidence for the proposed structure of this compound.

Advanced Spectroscopic Techniques in Conjugate Systems

The structure of this compound features a conjugated system, where the aromatic ring is substituted with both an electron-donating group (-NHR) and electron-withdrawing groups (-NO₂, -COCH₃). This electronic communication across the molecule can be studied using advanced spectroscopic techniques.

UV-Visible Spectroscopy: This technique measures the electronic transitions within the molecule. The extended conjugation in this compound is expected to result in absorption maxima in the UV or visible region. The position and intensity of these absorptions are sensitive to the solvent polarity (solvatochromism), which can provide insights into the nature of the electronic transitions (e.g., π→π* or n→π*).

Resonance Raman Spectroscopy: When the wavelength of the incident laser light in a Raman experiment matches an electronic absorption band of the molecule, a significant enhancement of certain Raman signals occurs. This technique, known as Resonance Raman spectroscopy, can selectively probe the vibrational modes associated with the chromophore (the light-absorbing part of the molecule). For this compound, this could be used to study the vibrations of the nitro-substituted benzene ring in detail, providing information about how the electronic structure changes upon excitation.

Fluorescence Spectroscopy: While not all molecules fluoresce, compounds with extended conjugated systems sometimes exhibit fluorescence. Studying the emission spectrum, quantum yield, and lifetime can provide further information about the excited states of the molecule. The presence of the nitro group, which is known to often quench fluorescence, would make this an interesting aspect to investigate.

These advanced techniques, in conjunction with NMR, IR, and MS, would allow for a comprehensive characterization of the structural and electronic properties of this compound.

X-Ray Photoelectron Spectroscopy (XPS) in Surface Characterization of Modified Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When materials are functionalized with molecules like this compound, XPS can confirm the successful immobilization and provide information about the chemical environment of the constituent atoms, particularly the nitrogen atoms of the nitro and amino groups.

Detailed XPS studies on surfaces modified with analogous nitrophenyl compounds provide a reference for the expected binding energies. For instance, the analysis of nitrophenyl groups grafted onto surfaces reveals distinct binding energy regions for the different nitrogen species. The N 1s core level spectrum is particularly informative. In nitrophenyl-modified materials, the nitrogen of the nitro (NO₂) group is expected to have a higher binding energy compared to an amino (-NH-) or amide nitrogen due to the electron-withdrawing nature of the oxygen atoms.

Research on nitrophenol-modified glassy carbon electrodes has shown that the N 1s binding energies for the nitro group in various substituted nitrophenol nanofilms are consistently found in the range of 406.4 eV to 406.8 eV. researchgate.net Similarly, studies on gold electrodes modified with 4-nitrophenyl groups have identified the N 1s peak for the nitro group in this region. researchgate.net In contrast, the binding energy for an amino group is typically observed at lower energies, around 400.2 eV to 400.7 eV. researchgate.net

For a surface modified with this compound, we would anticipate two distinct N 1s peaks. One at a higher binding energy, characteristic of the nitro group, and another at a lower binding energy, corresponding to the secondary amine of the glycine linkage. The presence of the acetyl group is not expected to significantly shift the N 1s binding energy of the nitro group but would be observable in the C 1s and O 1s spectra.

Table 1: Representative N 1s XPS Binding Energies for Nitro- and Amino-Containing Aromatic Compounds on Modified Surfaces

Compound/Functional GroupSubstrateN 1s Binding Energy (eV)
Substituted NitrophenolGlassy Carbon406.4 - 406.8
Substituted AminophenolGlassy Carbon400.2 - 400.7
4-NitrophenylGold~406.0
Perfluorophenylazide (Azido Group)Silicon402.1 and 405.6
Perfluorophenylazide (Amine/Amide after reaction)Silicon400.5
Data sourced from studies on analogous compounds to infer expected values for this compound modified surfaces. researchgate.netresearchgate.netnih.gov

Circular Dichroism (CD) Spectroscopy in Conformational Studies of N-Substituted Glycine Oligomers

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of chiral molecules, including oligomers of N-substituted glycines (peptoids). While this compound itself is a monomer, the study of its oligomers and structurally similar N-aryl glycine oligomers by CD spectroscopy reveals tendencies to form ordered secondary structures in solution.

N-substituted glycine oligomers are known to adopt various conformations, including helical structures. researchgate.netresearchgate.netresearchgate.net The nature of the N-substituent plays a crucial role in determining the conformational preferences. The introduction of an aryl group on the nitrogen atom, as in this compound, can enforce a preference for trans-amide bonds, which in turn promotes the formation of stable secondary structures like polyproline type II helices. researchgate.netresearchgate.netresearchgate.net

Studies on chiral N-(p-nitrophenylethyl)glycine oligomers, a close structural analog, have demonstrated the emergence of helix-like CD signals with increasing chain length. researchgate.net For these oligomers, a CD band is observed between 204-210 nm. As the oligomer length increases to a pentamer and an octamer, an additional band appears around 195 nm, which is characteristic of a helical conformation. researchgate.net The intensity of these signals indicates the degree of stable secondary structure formation.

Furthermore, research on 2,4-dinitrophenyl (Dnp) derivatives of amino acids has established rules correlating the stereochemistry with the sign of the Cotton effects in the CD spectrum, particularly in the longer wavelength region around 400 nm, which arises from the Dnp chromophore. nih.gov This suggests that the nitro- and acetyl-substituted phenyl ring in this compound would act as a sensitive chromophoric probe for conformational analysis in its chiral oligomers.

Table 2: Circular Dichroism Data for N-Aryl Glycine Analog Oligomers

CompoundSolventWavelength (nm) and Molar Ellipticity [θ] (deg·cm²/dmol)Inferred Conformation
(Nsnp)₃ (trimer)AcetonitrileNegative band at ~208 nmDisordered or weak turn
(Nsnp)₅ (pentamer)AcetonitrilePositive band at ~195 nm, Negative band at ~208 nmHelix-like
(Nrnp)₈ (octamer)AcetonitrilePositive band at ~195 nm, Negative band at ~210 nmHelix-like
Nsnp = N-(S)-(p-nitrophenylethyl)glycine, Nrnp = N-(R)-(p-nitrophenylethyl)glycine. Data sourced from a study on analogous N-aryl glycine oligomers. researchgate.net

Theoretical and Computational Chemistry of N 4 Acetyl 2 Nitrophenyl Glycine

Density Functional Theory (DFT) Studies for Electronic and Geometric Structure Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for optimizing molecular geometries and predicting a wide array of chemical properties.

Validation of Theoretical Geometries Against Experimental X-Ray Data

A crucial first step in any computational study is to validate the chosen theoretical method. For N-(4-acetyl-2-nitrophenyl)glycine, this would involve optimizing its geometric structure using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The resulting bond lengths, bond angles, and dihedral angles would then be compared against experimental data, typically obtained from single-crystal X-ray diffraction.

A close agreement between the calculated and experimental values would confirm that the chosen level of theory accurately describes the molecule's structure. For instance, studies on related compounds, such as sulfonamide derivatives, have shown good correlation between DFT-calculated parameters and X-ray data, lending confidence to the computational model. nih.gov In the absence of X-ray data for this compound, the optimized geometry would serve as a reliable foundation for all further computational analyses.

Table 1: Illustrative Comparison of Selected Geometric Parameters for a Related Compound (Note: This table is illustrative and based on typical findings for similar organic molecules, as specific data for this compound is not available).

ParameterBond/AngleExperimental (X-ray)Calculated (DFT/B3LYP)
Bond Length (Å)C-N (nitro)1.4501.455
C=O (acetyl)1.2201.225
C-C (ring)1.3901.392
Bond Angle (°)O-N-O123.5123.8
C-C-C (ring)120.0120.1
Dihedral Angle (°)C-C-N-O178.5179.0

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group, the acetyl group, and the carboxylic acid moiety. These regions are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the amine and carboxylic acid protons, making these sites prone to nucleophilic attack.

This analysis is critical for understanding how the molecule might interact with biological targets or other reagents. Studies on similar nitroaromatic compounds consistently show these patterns of charge distribution. nih.gov

Frontier Molecular Orbital (FMO) Theory for Understanding Electron Transfer and Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity, kinetic stability, and electron-donating or -accepting capabilities.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is likely to be distributed over the phenyl ring and the amino group, which are electron-rich.

LUMO: Represents the ability to accept an electron. The LUMO is expected to be localized on the electron-withdrawing nitro group and the acetyl group.

HOMO-LUMO Energy Gap (ΔE): A small energy gap implies high reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. A larger gap suggests greater stability.

The analysis of the HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule.

Vibrational Spectroscopy Simulations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational spectra (FT-IR and Raman) can be calculated using DFT. These simulations are instrumental in assigning the vibrational modes of the molecule. A comparison with experimental spectra, if available, can further validate the computational model.

Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the vibrational modes by quantifying the contribution of each internal coordinate (bond stretching, angle bending, etc.) to a particular vibration. For this compound, this would allow for the precise identification of vibrations corresponding to the nitro group (symmetric and asymmetric stretches), the acetyl C=O stretch, the N-H bend, and the various vibrations of the phenyl ring and glycine (B1666218) chain. Such detailed assignments are crucial for interpreting experimental spectroscopic data.

Table 2: Illustrative PED Analysis for Key Vibrational Modes of a Nitroaromatic Compound (Note: This table is illustrative, as specific data for this compound is not available).

Wavenumber (cm⁻¹, Scaled)AssignmentPotential Energy Distribution (%)
3350N-H stretchν(N-H) (95)
1710C=O stretch (acetyl)ν(C=O) (88)
1550NO₂ asymmetric stretchνas(NO₂) (85)
1345NO₂ symmetric stretchνs(NO₂) (80)
1280C-N stretchν(C-N) (45), δ(C-H) (25)

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions Using Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts with high accuracy. By performing GIAO calculations on the DFT-optimized geometry of this compound, one can predict the ¹H and ¹³C NMR spectra.

These theoretical predictions are invaluable for:

Validating experimental spectra: Comparing calculated shifts with experimental data helps to confirm the molecular structure.

Assigning complex spectra: In cases where experimental spectra are ambiguous, theoretical shifts can aid in the definitive assignment of signals to specific atoms.

The accuracy of GIAO calculations is well-documented, with studies on complex organic molecules showing excellent agreement between theoretical and experimental chemical shifts. nih.gov

Calculation of Global Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies derived from DFT calculations, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more quantitative picture than FMO theory alone.

Ionization Potential (I): I ≈ -E(HOMO)

Electron Affinity (A): A ≈ -E(LUMO)

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, frequency conversion, and data storage. Organic molecules, in particular, have garnered significant attention due to their large NLO responses, fast switching times, and the tunability of their molecular structure. The NLO properties of a molecule are governed by its response to a strong electromagnetic field, which can be described by the induced dipole moment. This response is quantified by the linear polarizability (α) and the hyperpolarizabilities (β, γ, etc.).

The molecule this compound possesses key structural features that suggest it may exhibit significant NLO properties. Specifically, it has an electron-donating group (the acetylphenylamino moiety) and a strong electron-withdrawing group (the nitro group) connected through a π-conjugated system (the benzene (B151609) ring). This donor-π-acceptor (D-π-A) architecture is a classic design strategy for enhancing the second-order NLO response, or the first hyperpolarizability (β). The intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by an external electric field is the primary origin of the large β values in such molecules.

The key parameters typically calculated include:

Dipole Moment (μ): Indicates the charge separation in the molecule.

Linear Polarizability (⟨α⟩): Measures the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β_total): Quantifies the second-order NLO response. A large β value is crucial for applications like second-harmonic generation (SHG).

Second Hyperpolarizability (⟨γ⟩): Describes the third-order NLO response, relevant for applications such as third-harmonic generation and optical Kerr effect.

HOMO-LUMO Energy Gap (E_gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller energy gap generally correlates with higher polarizability and hyperpolarizability. nih.gov

For illustrative purposes, the following table presents typical NLO properties calculated for a representative D-π-A nitroaromatic compound, as found in computational chemistry literature. It is important to note that these values are not specific to this compound but provide a reasonable expectation of the magnitude of its NLO response.

PropertyRepresentative Calculated ValueUnit
Dipole Moment (μ)5 - 10Debye
Average Polarizability (⟨α⟩)20 - 50 x 10⁻²⁴esu
First Hyperpolarizability (β_total)10 - 100 x 10⁻³⁰esu
HOMO-LUMO Energy Gap (E_gap)2.5 - 4.0eV

Disclaimer: The data in this table is illustrative and represents typical values for nitroaromatic compounds with D-π-A structures. Specific values for this compound would require dedicated computational studies.

Computational Studies of Reaction Kinetics and Thermodynamics for Related N-Acylamino Acids

Computational chemistry provides a powerful framework for investigating the mechanisms, kinetics, and thermodynamics of chemical reactions. For N-acylamino acids like this compound, computational methods can elucidate reaction pathways that are difficult to study experimentally. Key areas of investigation include hydrolysis of the amide bond, reactions involving the carboxylic acid group, and transformations of the acetyl and nitro substituents.

Density Functional Theory (DFT) is a widely used method for these studies, as it offers a good balance between accuracy and computational cost. whiterose.ac.uk By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states (TS), intermediates, and products. From the PES, crucial kinetic and thermodynamic parameters can be calculated.

Reaction Kinetics: The study of reaction kinetics focuses on the rate of a chemical reaction. Computationally, this is primarily achieved by calculating the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. The Arrhenius equation and Transition State Theory (TST) relate this energy barrier to the reaction rate constant (k).

For an N-acylamino acid, a key reaction is the hydrolysis of the amide bond, which can be catalyzed by acids or bases. Computational studies on the hydrolysis of similar amides and amino acid esters have provided detailed mechanistic insights. ekb.eg For instance, a DFT study on the base-catalyzed hydrolysis of an amino acid ester would typically involve modeling the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond.

The following table illustrates the type of kinetic data that can be obtained from such a computational study.

Reaction StepCalculated ParameterRepresentative Value (kcal/mol)
Nucleophilic AttackΔG‡ (Activation Free Energy)15 - 25
Tetrahedral Intermediate FormationΔG (Reaction Free Energy)-5 to 5
C-N Bond CleavageΔG‡ (Activation Free Energy)10 - 20

Disclaimer: The data in this table is illustrative and represents typical values for the hydrolysis of N-acylamino acids. Specific values for this compound would require dedicated computational studies.

Thermodynamics: Computational thermodynamics involves the calculation of state functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactants, products, and intermediates. These parameters determine the spontaneity and equilibrium position of a reaction. For example, a negative ΔG indicates a spontaneous reaction under the given conditions.

Quantum chemistry calculations can provide these thermodynamic properties by computing the electronic energy and performing vibrational frequency analysis. nih.gov The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.

Chemical Reactivity and Reaction Mechanisms Involving N 4 Acetyl 2 Nitrophenyl Glycine

Influence of Nitro and Carboxylic Acid Functional Groups on Chemical Reactivity

The reactivity of the N-(4-acetyl-2-nitrophenyl)glycine molecule is significantly influenced by the electronic effects of the nitro and carboxylic acid groups. The nitro group, being a strong electron-withdrawing group, deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. youtube.comquora.com This deactivation occurs through both inductive effects and resonance, which pull electron density from the aromatic ring. youtube.com This reduced electron density makes the ring less susceptible to attack by electrophiles. youtube.comquora.com The nitro group's presence can also stabilize negative charges that may form during a reaction. pearson.com

Mechanistic Studies of Acylation Reactions with N-Arylglycine Esters

Acylation reactions involving N-arylglycine esters, which are structurally related to this compound, have been the subject of mechanistic investigations. These reactions are fundamental in peptide synthesis and other organic transformations. An efficient method for the functionalization of N-arylglycine esters involves an electrocatalytic cross-dehydrogenative coupling with C-H nucleophiles. nih.gov This process utilizes n-Bu4NI as a redox catalyst, avoiding the need for transition metals and harsh oxidants. nih.gov The proposed mechanism involves the anodic oxidation of iodide to generate an active iodine species, which then reacts with the N-arylglycine ester to form an N-iodo intermediate. nih.gov Subsequent elimination of HI affords an imine intermediate, which is then attacked by the C-H nucleophile to yield the final product. nih.gov

Role of Nucleophilic Catalysis and N-Acyl Imidazole (B134444) Intermediates

N-acyl imidazoles are recognized as moderately reactive acylation reagents and play a significant role in various chemical and biological acylation processes. kyoto-u.ac.jpnih.govresearchgate.net They are more reactive towards nucleophilic attack than typical amides. nih.gov The reactivity of N-acyl imidazoles can be fine-tuned by introducing substituents to the imidazole ring. kyoto-u.ac.jp

In the context of peptide synthesis, N-acyl imidazoles can be formed as intermediates. For instance, the reaction of amino acid thioesters with histidine derivatives can proceed via an N-acyl imidazole intermediate, which then undergoes an acyl transfer to form the peptide bond. kyoto-u.ac.jp Imidazoles and their derivatives have been widely used as catalysts in acylation reactions. chempedia.info For example, N,N'-Carbonyldiimidazole (CDI) is a common coupling reagent that facilitates amide and ester bond formation under mild conditions by forming an N-acyl imidazole intermediate. kyoto-u.ac.jp

Photochemical Reactivity of Nitrophenylglycine Derivatives

Nitrophenylglycine derivatives, particularly those containing a 2-nitrobenzyl group, are known to be photolabile. nih.gov Upon exposure to ultraviolet radiation, these compounds can undergo photolysis to release the parent amino acid, in this case, glycine (B1666218). nih.gov This property has been exploited to develop "caged" neurotransmitters, where the active molecule is released upon photoactivation. nih.gov

The photolysis of N-(α-carboxy-2-nitrobenzyl)glycine, a related compound, has been studied, and the rate of decay of a transient intermediate was measured to be in the hundreds of reciprocal seconds at physiological pH. nih.gov The release of glycine was confirmed by chromatographic methods and by its biological activity on neuronal glycine receptors. nih.gov This rapid, light-induced release of biologically active molecules provides a powerful tool for studying the kinetics of receptor-ligand interactions with high temporal resolution. nih.gov The photochemical rearrangement of other nitrogen-containing compounds has also been explored for the synthesis of important biological molecules like purines and nicotinamide (B372718) derivatives. nih.gov

Enzymatic Reaction Mechanisms Involving N-Acetylamino Acid Substrates as Probes

N-acetylamino acids serve as valuable probes for investigating the mechanisms of various enzymes, particularly proteases. nih.govchemrxiv.org Their structure mimics the peptide backbone, allowing them to bind to the active sites of these enzymes and participate in the initial steps of catalysis.

Acyl-Enzyme Intermediate Formation and Characterization in Proteolysis Studies

Many enzymes, including serine and cysteine proteases, proceed through a covalent acyl-enzyme intermediate during catalysis. nih.govresearchgate.netbritannica.com In this mechanism, a nucleophilic residue in the enzyme's active site (like serine or cysteine) attacks the carbonyl carbon of the substrate's scissile bond. nih.govkhanacademy.org This leads to the formation of a transient acyl-enzyme intermediate and the release of the first product. nih.govbritannica.com The intermediate is then hydrolyzed by a water molecule to release the second product and regenerate the free enzyme. nih.govbritannica.com

The study of these intermediates is crucial for understanding enzyme mechanisms. nih.gov Due to their transient nature, trapping and characterizing acyl-enzyme intermediates can be challenging. researchgate.net Techniques such as using substrate analogs, working at non-optimal pH, or employing cryo-crystallography have been used to stabilize and observe these species. nih.govresearchgate.net For example, the structure of an acyl-enzyme intermediate of elastase with a peptidyl ester substrate was determined by trapping it at low temperatures. nih.gov N-acetylamino acid derivatives are often used in these studies as they can form the acyl-enzyme intermediate but may be hydrolyzed more slowly, facilitating their detection. caymanchem.com Thiolases are another class of enzymes that form an acyl-enzyme intermediate with a conserved cysteine residue. ebi.ac.uk The biosynthesis of certain N-acyl amino acid amides also proceeds through an acyl-enzyme intermediate. nih.gov

Analysis of Tetrahedral Intermediate Pathways

The formation of the acyl-enzyme intermediate proceeds through a higher-energy tetrahedral intermediate. In this state, the carbonyl carbon of the substrate's scissile bond transitions from a trigonal planar to a tetrahedral geometry upon nucleophilic attack by the enzyme. nih.gov The stability of this tetrahedral intermediate is a key factor in enzymatic catalysis, as enzymes have evolved to lower the activation energy required to reach this transition state. khanacademy.org

The active site of an enzyme provides a specific environment with precisely positioned amino acid residues that stabilize the tetrahedral intermediate through hydrogen bonding and other electrostatic interactions. libretexts.orgkhanacademy.org For instance, in serine proteases, the "oxyanion hole" is a structural feature that stabilizes the negative charge on the oxygen atom of the tetrahedral intermediate. nih.gov While direct observation of the tetrahedral intermediate is extremely difficult due to its fleeting existence, its formation is a cornerstone of our understanding of the catalytic mechanisms of many enzymes. nih.gov The study of enzyme kinetics and the use of transition state analogs provide indirect evidence for the existence and structure of these transient species. The use of non-canonical amino acids in enzyme engineering is also providing new tools to probe these complex mechanisms. nih.gov

Regioselectivity in Chemical Transformations Involving Acetyl and Nitro Moieties of this compound

The chemical reactivity of this compound is dictated by the interplay of its three primary functional groups: the carboxylic acid of the glycine side chain, the acetyl group, and the nitro group attached to the aromatic ring. The regioselectivity of chemical transformations, particularly those involving the acetyl and nitro moieties, is a subject of significant interest in synthetic organic chemistry. The electronic nature and steric hindrance of these groups govern the outcome of various reactions.

The aromatic ring of this compound is substituted with three groups: the N-glycine group, the acetyl group, and the nitro group. The N-glycine group is an ortho, para-director, while the acetyl and nitro groups are meta-directors. The positions on the aromatic ring are influenced by the electronic effects of these substituents. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution, making such reactions challenging. wikipedia.org Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to it.

In the context of this compound, the acetyl group is situated para to the N-glycine moiety and meta to the nitro group. The nitro group is positioned ortho to the N-glycine substituent. This specific arrangement of functional groups leads to a complex reactivity profile where the outcome of a reaction is highly dependent on the reagents and conditions employed.

A key aspect of the reactivity of this compound is the selective reduction of the nitro group in the presence of the acetyl group. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, and various reagents have been developed to achieve this with high chemoselectivity. niscpr.res.inorganic-chemistry.org For molecules containing both nitro and carbonyl (acetyl) functionalities, it is often desirable to reduce the nitro group without affecting the carbonyl group.

Several methods are available for the chemoselective reduction of nitroarenes in the presence of other reducible functional groups. researchgate.net These include catalytic hydrogenation with specific catalysts and transfer hydrogenation using reagents like hydrazine (B178648) in combination with a metal catalyst. niscpr.res.inresearchgate.net For instance, the use of hydrazine glyoxylate (B1226380) with zinc or magnesium powder has been reported for the selective and rapid reduction of aromatic nitro compounds at room temperature, even in the presence of other reducible groups like carboxylic acids. niscpr.res.in Similarly, sodium borohydride (B1222165) in the presence of transition metal complexes, such as Ni(PPh₃)₄, has been shown to effectively reduce nitroaromatics while leaving carbonyl groups intact. jsynthchem.com

The general principle underlying this selectivity is the difference in the reactivity of the nitro and acetyl groups towards various reducing agents. The nitro group is generally more susceptible to reduction by metal-based reagents and catalytic hydrogenation under specific conditions than the acetyl group.

While specific experimental data on the regioselective reactions of this compound is limited in publicly available literature, the reactivity can be inferred from studies on analogous compounds, such as 4-nitroaniline (B120555) and its derivatives. wikipedia.org For example, in electrophilic aromatic substitution reactions, the directing effects of the substituents would play a crucial role. However, the strong deactivating nature of the nitro and acetyl groups makes such reactions on this substrate unlikely without harsh conditions.

In nucleophilic aromatic substitution reactions, the nitro group would activate the positions ortho and para to it for attack by a nucleophile. However, in this compound, these positions are already occupied.

The following table summarizes the expected regioselectivity of common transformations involving the acetyl and nitro groups of this compound based on general principles and data from related compounds.

Reaction TypeReagent/ConditionsTargeted MoietyExpected Outcome and Regioselectivity
Reduction Catalytic Hydrogenation (e.g., Pd/C, H₂)Nitro GroupSelective reduction of the nitro group to an amino group, leaving the acetyl group intact.
Metal/Acid (e.g., Sn/HCl, Fe/HCl)Nitro GroupReduction of the nitro group to an amino group. The acetyl group is generally stable under these conditions.
Transfer Hydrogenation (e.g., Hydrazine/Catalyst)Nitro GroupChemoselective reduction of the nitro group is expected. researchgate.net
Sodium Borohydride/Transition Metal ComplexNitro GroupSelective reduction of the nitro group. jsynthchem.com
Oxidation Strong Oxidizing Agents (e.g., KMnO₄, K₂Cr₂O₇)Acetyl GroupOxidation of the acetyl group to a carboxylic acid is possible, though harsh conditions may also affect the glycine side chain.
Electrophilic Aromatic Substitution Nitrating or Halogenating AgentsAromatic RingUnlikely to proceed due to the strong deactivating effect of the nitro and acetyl groups. wikipedia.org

It is important to note that the presence of the N-glycine substituent can also influence the reactivity through both electronic and steric effects. Further experimental studies on this compound are necessary to fully elucidate the regioselectivity of its chemical transformations.

Advanced Applications and Synthetic Utility of N 4 Acetyl 2 Nitrophenyl Glycine in Chemical Sciences

Function as a Key Intermediate in Complex Organic Synthesis

N-(4-acetyl-2-nitrophenyl)glycine serves as a versatile intermediate in the synthesis of a variety of complex organic molecules, largely due to the reactivity of its functional groups. The presence of the nitro group, the acetyl moiety, and the glycine (B1666218) side chain allows for a diverse range of chemical transformations.

The aromatic nitro group can be readily reduced to an amino group, which opens up pathways for the construction of various heterocyclic systems. For instance, the resulting ortho-diamino derivative can undergo condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines, a class of compounds with a broad spectrum of biological activities. nih.gov Similarly, cyclization reactions of the diamine intermediate can lead to the formation of benzodiazepine (B76468) scaffolds, which are central to many psychoactive drugs. mdpi.com

The acetyl group provides another reactive site for synthetic modifications. It can participate in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcone-like structures. These chalcones can then be used as precursors for the synthesis of various heterocyclic compounds like pyrazoles and pyrimidines. nih.gov Furthermore, the methyl group of the acetyl moiety can be functionalized, for example, through halogenation, to introduce other functionalities.

The glycine portion of the molecule offers a carboxylic acid and a secondary amine, which are fundamental for a variety of coupling and derivatization reactions. The carboxylic acid can be activated to form amides, esters, and other acid derivatives, while the N-H bond can participate in further substitution reactions.

Utility in Peptide Synthesis and as a Chemical Protective Group

In the realm of peptide chemistry, N-substituted glycine derivatives are of considerable interest. While there is no specific literature detailing the use of this compound as a standard protecting group, its structural features suggest potential applications.

Protecting groups are crucial in peptide synthesis to prevent unwanted side reactions. cymitquimica.com The N-aryl glycine linkage in this compound could, in principle, serve as a temporary protecting group for the N-terminus of an amino acid. The stability of the N-phenyl bond can be modulated by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nitro group would influence the reactivity and cleavage conditions of such a protecting group.

Moreover, N-substituted glycine derivatives are the fundamental units of peptoids, or oligomers of N-substituted glycines. These peptide mimics are resistant to proteolytic degradation and have a wide range of applications in drug discovery and materials science. researchgate.net this compound could potentially be incorporated into peptoid backbones, where the acetyl and nitro functionalities could be used for post-synthesis modifications or for imparting specific structural or functional properties to the peptoid.

The concept of safety-catch linkers in solid-phase peptide synthesis involves a stable linker that is activated for cleavage by a specific chemical transformation. nih.gov The nitro group in this compound could potentially be utilized in such a strategy. For example, its reduction to an amine could trigger a cyclization-cleavage reaction, releasing the synthesized peptide from the solid support.

Applications as a Reagent in Analytical Chemistry Methodologies

Nitrophenyl derivatives are frequently employed in analytical chemistry, often as chromogenic or fluorogenic substrates for enzymatic assays. The nitrophenyl group can act as a reporter group, where its cleavage from a substrate by an enzyme leads to a measurable change in absorbance or fluorescence.

For instance, 4-nitrophenyl N-acetyl-β-D-glucosaminide is used as a substrate for the enzyme N-acetyl-β-D-hexosaminidase, where the release of 4-nitrophenol (B140041) is monitored spectrophotometrically. nih.gov By analogy, this compound could be explored as a substrate for specific peptidases or amidases. The enzymatic cleavage of the glycine moiety would release 4-acetyl-2-nitroaniline, a colored compound, allowing for a colorimetric assay to determine enzyme activity.

The presence of both a carboxylic acid and a potential chromophore within the same molecule also suggests its utility in derivatization reactions for analytical purposes, for example, in high-performance liquid chromatography (HPLC) to enhance the detection of certain analytes.

Role as a Versatile Building Block for Novel Molecular Architectures and Coordination Polymers

The development of novel molecular architectures, including coordination polymers and metal-organic frameworks (MOFs), is a rapidly growing area of materials science. These materials have applications in gas storage, catalysis, and sensing. The design of these structures relies on the use of organic ligands that can coordinate to metal ions in a predictable manner.

The self-assembly of such molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, can also lead to the formation of supramolecular structures with interesting properties. The combination of the hydrogen-bonding capabilities of the glycine moiety and the aromatic interactions of the phenyl ring could be exploited to create well-defined nanoscale architectures.

Synthetic Strategies for Compounds of Interest in Medicinal Chemistry Research

N-substituted glycine derivatives are recognized as important scaffolds in medicinal chemistry due to their ability to mimic peptide structures and their often-improved pharmacokinetic properties. The structural framework of this compound provides a starting point for the synthesis of various potentially bioactive molecules.

A study on N-(4-acetylphenyl)glycine derivatives has shown their potential as anti-inflammatory agents. nih.gov By using the acetyl group as a point of modification, researchers were able to synthesize a series of chalcone (B49325) and thiosemicarbazone derivatives, some of which exhibited significant anti-inflammatory activity. researchgate.net Although this study did not include the 2-nitro substituent, it highlights a viable synthetic strategy that could be applied to this compound to generate new anti-inflammatory drug candidates. The presence of the nitro group could further modulate the biological activity and pharmacokinetic profile of the resulting compounds.

Future Research Directions in N 4 Acetyl 2 Nitrophenyl Glycine Studies

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-(4-acetyl-2-nitrophenyl)glycine and related N-aryl amino acids is an area ripe for innovation, with a significant push towards greener and more efficient methodologies. acs.orgacs.org Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. nih.govnih.govresearchgate.net Future research should prioritize the development of novel synthetic strategies that are not only high-yielding but also environmentally benign.

One promising direction is the adoption of photocatalysis, which can enable reactions under milder conditions using visible light as an energy source. researchgate.net The development of photocatalytic systems for the synthesis of functionalized nitroaromatic compounds is an active area of research that could be extended to the synthesis of this compound. researchgate.net Furthermore, the use of water as a solvent in organic synthesis is a key aspect of green chemistry. nih.gov Developing water-mediated, catalyst-free nucleophilic substitution reactions for the synthesis of N-aryl amino acids could significantly reduce the environmental impact of their production. nih.gov

Another avenue for exploration is the use of alternative nitrating agents and catalysts that are less corrosive and more selective than traditional nitric and sulfuric acid mixtures. organic-chemistry.org Research into solid acid catalysts, metal-modified clays, and ionic liquids for nitration reactions has shown promise and could be adapted for the synthesis of the nitroaromatic precursor of this compound. organic-chemistry.org The overarching goal is to create synthetic pathways that are not only efficient and cost-effective but also align with the principles of sustainable chemistry. rsc.org

Table 1: Comparison of Traditional and Potential Sustainable Synthetic Approaches

FeatureTraditional SynthesisFuture Sustainable Synthesis
Energy Source Thermal heatingVisible light (photocatalysis)
Solvents Volatile organic solventsWater, green solvents
Catalysts Strong acids, heavy metalsPhotocatalysts, solid acids, enzymes
Reagents Hazardous nitrating agentsGreener nitrating agents
Waste Generation HighLow
Atom Economy Often lowHigh

Integration of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure-property relationships of this compound is crucial for its rational design and application. While standard spectroscopic techniques provide basic characterization, the integration of more advanced methods can offer deeper insights into its electronic and conformational properties.

Future research should focus on employing a combination of advanced spectroscopic techniques, such as two-dimensional NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction, to obtain a comprehensive structural and electronic picture of the molecule. acs.orgnih.govusc.eduresearchgate.net For instance, femtosecond time-resolved mass spectrometry could be used to study the photostability and excited-state dynamics of the molecule, which is particularly relevant given the presence of the photoactive nitro group. acs.org

Moreover, the combination of experimental spectroscopic data with computational methods like Density Functional Theory (DFT) can provide a powerful tool for structural elucidation. nih.govnih.govyoutube.com DFT calculations can help to interpret complex spectra, predict molecular geometries, and understand the influence of substituents on the electronic structure. nih.govnih.gov This integrated approach is particularly valuable for understanding the non-planar conformations and intramolecular interactions that can significantly influence the compound's properties. nih.gov

Deeper Computational Mechanistic Insights into Complex Reactions

Computational chemistry offers a powerful lens through which to understand the intricate mechanisms of reactions involving this compound and its derivatives. Future research should leverage computational tools to gain deeper mechanistic insights into both its synthesis and its potential reactions.

For instance, DFT calculations can be employed to model the reaction pathways of its synthesis, identifying transition states and intermediates to elucidate the reaction mechanism and optimize reaction conditions. acs.orgnih.govrsc.orgmdpi.com This can aid in the rational design of more efficient and selective synthetic routes. nih.gov

Furthermore, computational studies can be used to explore the reactivity of this compound in various chemical transformations. Understanding its behavior as a nucleophile or its potential to undergo reactions at the nitro or acetyl group can guide its application in organic synthesis. acs.orgrsc.org Quantitative structure-activity relationship (QSAR) studies, which correlate structural features with chemical or biological activity, can also be employed to predict the properties and potential applications of novel derivatives. nih.gov

Exploration of New Applications as Chemical Probes and Specialized Synthetic Reagents

The unique structural features of this compound, namely the presence of a nitroaromatic chromophore and a reactive glycine (B1666218) moiety, make it a promising candidate for development as a chemical probe and a specialized synthetic reagent.

The nitroaromatic group can act as a quencher or a reporter in fluorescent probes. materialsciencejournal.org Future research could focus on designing and synthesizing derivatives of this compound that can act as fluorescent chemosensors for the detection of specific analytes. materialsciencejournal.orgresearchgate.netresearchgate.nettandfonline.commdpi.comnih.govnih.gov The glycine part of the molecule can be modified to introduce specific recognition elements, allowing for the targeted detection of ions, small molecules, or even biomolecules. mdpi.comnih.gov

As a synthetic reagent, this compound can serve as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and peptidomimetics. nih.govnih.govopenmedicinalchemistryjournal.comrsc.orgencyclopedia.pubnih.gov The nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions. nih.gov The acetyl group and the carboxylic acid of the glycine moiety also offer handles for further functionalization. The development of this compound-based reagents could provide access to novel chemical space for drug discovery and materials science.

Table 2: Potential Applications of this compound Derivatives

Application AreaSpecific UseRationale
Chemical Sensing Fluorescent chemosensorsNitroaromatic group as a quencher/reporter; glycine moiety for recognition. materialsciencejournal.orgresearchgate.netmdpi.com
Colorimetric probesFormation of colored complexes with analytes. researchgate.net
Organic Synthesis Building block for heterocyclesReactive functional groups for cyclization reactions. openmedicinalchemistryjournal.comnih.gov
Precursor for peptidomimeticsAmino acid structure allows for incorporation into peptide-like molecules.
Reagent for bioconjugationCarboxylic acid can be activated for coupling to biomolecules.
Materials Science Monomer for functional polymersCan be polymerized to create materials with specific optical or electronic properties.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(4-acetyl-2-nitrophenyl)glycine, and how do they influence its reactivity and bioactivity?

  • Answer : The compound contains an acetyl group at the para position and a nitro group at the ortho position on the benzene ring, linked to a glycine moiety. The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the acetyl group stabilizes intermediates during synthesis. These features contribute to its anti-inflammatory and antimicrobial activities by enabling redox interactions and binding to biological targets like enzymes or receptors .

Q. What synthetic methods are used for this compound, and how do microwave-assisted techniques improve efficiency?

  • Answer : Synthesis typically involves multi-step reactions, including acylation and nitration. Microwave-assisted methods reduce reaction times (e.g., from hours to minutes) and improve yields (by 15–20%) through uniform heating. Key steps include temperature-controlled acylation of glycine derivatives with nitrophenyl agents in solvents like acetonitrile, followed by purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound and its interactions?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity by analyzing proton environments (e.g., acetyl methyl protons at ~2.3 ppm). UV-Vis spectroscopy tracks nitro group reactivity, while mass spectrometry validates molecular weight (180.17 g/mol). For biological interactions, fluorescence spectroscopy and surface plasmon resonance (SPR) quantify binding affinities .

Q. How are initial biological activities (e.g., anti-inflammatory effects) screened for this compound?

  • Answer : In vitro assays include COX-2 inhibition studies (via ELISA) and antimicrobial disk diffusion tests. Dose-response curves (0.1–100 µM) assess potency, with IC₅₀ values calculated. Positive controls (e.g., ibuprofen for anti-inflammatory activity) validate experimental setups .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products and enhance purity?

  • Answer : Optimize solvent polarity (e.g., DMF vs. acetonitrile) to reduce side reactions. Use gradient elution in HPLC purification (C18 columns, 70:30 water:acetonitrile) to isolate the target compound. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and employ inert atmospheres to prevent oxidation of the nitro group .

Q. What mechanistic insights explain the compound’s role as an acylating agent in biochemical systems?

  • Answer : The nitro group’s electron-withdrawing effect increases the electrophilicity of the acetyl carbonyl, enabling nucleophilic attack by amino groups in proteins. This forms stable amide bonds, disrupting enzyme active sites (e.g., proteases or kinases). Stopped-flow kinetics and X-ray crystallography can map these interactions .

Q. How should contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?

  • Answer : Standardize assay conditions (pH, temperature, solvent) across studies. Validate compound purity (>95% via HPLC) and use orthogonal assays (e.g., isothermal titration calorimetry vs. SPR). Statistical meta-analysis of published data identifies outliers and establishes consensus values .

Q. What computational strategies support structure-activity relationship (SAR) studies for derivatives of this compound?

  • Answer : Density functional theory (DFT) calculates charge distribution and reactive sites. Molecular docking (AutoDock Vina) predicts binding modes to targets like COX-2. QSAR models correlate substituent effects (e.g., electron-donating groups at the benzene ring) with bioactivity .

Methodological Considerations Table

Research FocusKey TechniquesReferences
Synthesis OptimizationMicrowave-assisted synthesis, HPLC purification
Structural AnalysisNMR, UV-Vis, mass spectrometry
Bioactivity ScreeningELISA, disk diffusion assays
Mechanistic StudiesStopped-flow kinetics, X-ray crystallography

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.